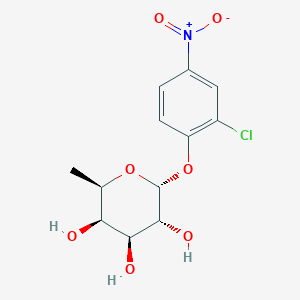

2-Chloro-4-nitrophenyl a-D-fucopyranoside

Description

Chemical Identity and Nomenclature

2-Chloro-4-nitrophenyl α-D-fucopyranoside is a synthetic glycoside characterized by its unique structural composition and stereochemical properties. The compound is registered under the Chemical Abstracts Service number 35743-28-3, distinguishing it from its more commonly studied stereoisomer, the α-L-fucopyranoside variant. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture, incorporating both the substituted phenyl ring system and the carbohydrate moiety.

The molecular structure consists of a 2-chloro-4-nitrophenyl group linked through a glycosidic bond to the α-D-fucopyranoside unit. Fucopyranose represents a six-carbon deoxy sugar, specifically 6-deoxy-galactose, where the hydroxyl group at the sixth carbon position has been replaced with a methyl group. The α-D-configuration indicates that the anomeric carbon adopts the alpha orientation in the D-stereochemical series, which significantly influences the compound's interaction with specific enzyme systems.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURSGHQPKUXLAD-AGHDUUASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis Approaches

The preparation of 2-chloro-4-nitrophenyl α-D-fucopyranoside primarily involves glycosylation reactions using protected fucose derivatives and 2-chloro-4-nitrophenol as the aglycone acceptor.

Glycosyl Donor: Ethyl 1-thiofucoside with a free 2-OH group is employed as the glycosyl donor. This choice avoids self-condensation side reactions, enhancing the selectivity of the glycosylation step.

Glycosylation Reaction: The reaction typically proceeds under mild conditions using appropriate promoters to activate the thioglycoside donor.

Deprotection: The final step involves removal of silyl protecting groups using HF-pyridine reagent, yielding the target α-D-fucopyranoside with high purity.

This method was demonstrated to be effective, producing the substrate for α-L-fucosidase with minimal side products and high purity, as reported in a 2003 study.

Chemoenzymatic Synthesis Insights

While the direct chemical synthesis of 2-chloro-4-nitrophenyl α-D-fucopyranoside is established, related compounds such as 2-chloro-4-nitrophenyl glycosides of maltooligosaccharides have been synthesized using chemoenzymatic approaches. These methods combine chemical synthesis with enzymatic transformations to improve efficiency and selectivity.

Enzymatic Step: Glycogen phosphorylase b from rabbit skeletal muscle catalyzes phosphorolysis of longer glycoside chains (e.g., 2-chloro-4-nitrophenyl β-maltoheptaoside) to produce shorter chain glycosides with high specificity.

Advantages: Enzymatic methods operate under mild aqueous conditions (pH 6-8, room temperature), provide stereospecific glycosidic bond formation, and reduce the number of synthetic steps.

Reaction Conditions Optimization: Variables such as temperature, phosphate ion concentration, and enzyme activity are critical to maximize conversion and control product distribution.

Though this chemoenzymatic method is primarily applied to β-glycosides of maltooligosaccharides, the principles highlight potential strategies for preparing α-D-fucopyranoside derivatives with improved yields and purity.

Experimental Data and Reaction Optimization

Below are summarized data from enzymatic phosphorolysis reactions relevant to glycoside preparation, illustrating how reaction parameters influence product distribution and yield.

| Parameter | Conditions | Observations |

|---|---|---|

| Temperature (°C) | 0 to 34 | Conversion increases with temperature; 100% conversion at 15°C within 10 min |

| Reaction Time (min) | 10 to 300 | Short times favor tetramer glycoside formation; longer times increase trimer glycoside presence |

| Phosphate Concentration (M) | 0.1 to 1.0 | High phosphate (1 M) prevents chain elongation; conversion efficiency 85-90% |

| Enzyme Activity (U/mL) | 10 | Sufficient for complete conversion of substrate |

Table 1: Effect of temperature on phosphorolysis conversion and product distribution (adapted from)

| Temperature (°C) | Conversion (%) | Main Product Distribution (%) (G3:G4:G5:G6) |

|---|---|---|

| 0 | 49 (15 min) | 23:24:39 (G4:G5:G6 after 28 min) |

| 10 | 100 (10 min) | 77% tetramer glycoside (G4) |

| 15 | 100 (10 min) | Similar to 10°C |

| 30 | 100 (10 min) | Tetramer dominant, with increasing trimer over time |

Purification and Isolation

Chromatography: Size-exclusion chromatography (SEC) on Toyopearl HW-40 matrix is effective for separating 2-chloro-4-nitrophenyl glycosides by degree of polymerization (dp 3 to 7).

Advantages: SEC allows simultaneous desalting and purification, critical for isolating high-purity glycosides.

Yield Considerations: Enzymatic phosphorolysis is exotype, sequentially removing glucose-1-phosphate units, resulting in 50-70% utilization of starting material, which is favorable compared to multistep chemical syntheses.

Summary of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Chemical Glycosylation | Use of ethyl 1-thiofucoside donor and HF-pyridine deprotection | High purity, well-established | Multistep, requires protective groups |

| Chemoenzymatic Synthesis (Phosphorolysis) | Enzymatic cleavage of longer glycosides using glycogen phosphorylase b | Mild conditions, stereospecific | Mainly demonstrated for β-glycosides, enzyme availability |

| Chromatographic Purification | SEC on Toyopearl HW-40 matrix for product isolation | Efficient separation and desalting | Limited to certain dp range |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenyl a-D-fucopyranoside primarily undergoes hydrolysis when exposed to alpha-L-fucosidase . This enzymatic reaction results in the cleavage of the glycosidic bond, producing fucose and 2-chloro-4-nitrophenol .

Common Reagents and Conditions

Enzymatic Hydrolysis: Alpha-L-fucosidase in a buffered aqueous solution at physiological pH.

Chemical Hydrolysis: Acidic or basic conditions can also hydrolyze the compound, but enzymatic methods are preferred for specificity.

Major Products

Scientific Research Applications

Enzymatic Assays

CNPF is primarily utilized as a substrate in enzymatic assays to detect and quantify the activity of specific glycosidases, particularly fucosidases. The hydrolysis of CNPF by these enzymes results in the release of 2-chloro-4-nitrophenol, which can be measured spectrophotometrically, providing a direct correlation to enzyme activity.

Key Studies and Findings

- A study demonstrated the use of CNPF in detecting fucosidase activity in various biological samples, highlighting its sensitivity and specificity for this enzyme class .

- Research has shown that CNPF can be employed to analyze the activity of α-L-fucosidase, which is crucial for understanding various biological processes and diseases related to fucose metabolism .

Biochemical Characterization

CNPF allows for the characterization of glycosidase enzymes through kinetic studies. By varying substrate concentrations and measuring reaction rates, researchers can derive important kinetic parameters such as and .

Case Studies

- A kinetic analysis using CNPF has provided insights into the action mechanism of human salivary α-fucosidase, revealing how different conditions affect enzyme performance .

- The compound has also been used to evaluate the effects of inhibitors on fucosidase activity, which is essential for drug development targeting glycosylation pathways in cancer therapy.

Clinical Diagnostics

In clinical settings, CNPF can serve as a diagnostic tool for assessing enzyme deficiencies related to fucose metabolism. Conditions such as fucosidosis can be diagnosed by measuring the activity levels of fucosidases using CNPF as a substrate.

Diagnostic Applications

- The ability to quantify fucosidase activity with CNPF has been leveraged in clinical laboratories to diagnose metabolic disorders associated with abnormal fucose levels .

Data Tables

Mechanism of Action

The compound acts as a substrate for alpha-L-fucosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond between the fucose and the 2-chloro-4-nitrophenyl group . This reaction involves the formation of a covalent intermediate and subsequent release of the products . The molecular target is the active site of alpha-L-fucosidase, where the substrate binds and undergoes catalysis .

Comparison with Similar Compounds

Substrate Specificity: Sugar Moiety

The nature of the glycosidic linkage and sugar type dictates enzyme recognition. Key comparisons include:

Key Findings :

- Stereochemistry: The α-D vs. α-L configuration in fucopyranosides determines compatibility with D- or L-specific enzymes.

- Sugar Type: Fucose (6-deoxygalactose) lacks a hydroxyl group at C6, reducing hydrophilicity compared to glucose or mannose derivatives. This impacts binding affinity to enzymes like α-glucosidases or α-mannosidases .

Substituent Effects on Phenyl Rings

The electronic and steric properties of substituents influence cleavage rates and detection sensitivity:

Key Findings :

- Electron-Withdrawing Groups: The chloro-nitro combination in 2-chloro-4-nitrophenyl derivatives enhances enzymatic cleavage rates compared to mono-substituted analogs (e.g., 4-nitrophenyl) .

- Steric Effects : Substituents at C2 (e.g., 2-nitrophenyl) hinder enzyme access to the glycosidic bond, reducing hydrolysis efficiency .

Key Findings :

- Chromogenic substrates like 2-chloro-4-nitrophenyl derivatives are cost-effective for routine enzyme assays, whereas fluorogenic or MS-compatible substrates (e.g., RapiFluor-MS) offer higher sensitivity for complex biological samples .

Biological Activity

2-Chloro-4-nitrophenyl α-D-fucopyranoside (CNPF) is a synthetic compound widely utilized in biochemical assays, particularly for the detection of fucosidase activity. Its biological activity is primarily linked to its role as a chromogenic substrate, which allows for the quantification of enzyme activity in various biological samples. This article explores the biological activity of CNPF, including its synthesis, mechanisms of action, and applications in research.

Synthesis of 2-Chloro-4-nitrophenyl α-D-fucopyranoside

CNPF is synthesized through glycosylation reactions involving specific donors and acceptors. A notable method involves using ethyl 1-thiofucoside as the glycosyl donor, which ensures high purity and yield of the final product. The synthesis typically includes the removal of protecting groups and purification steps to isolate CNPF effectively .

CNPF acts as a substrate for α-fucosidases, enzymes that hydrolyze fucosidic bonds in glycoproteins and glycolipids. Upon cleavage by α-fucosidase, CNPF releases 2-chloro-4-nitrophenol, a chromogenic product that can be quantified spectrophotometrically . This reaction forms the basis for various assays measuring fucosidase activity in clinical and research settings.

Enzymatic Assays

CNPF is employed in enzymatic assays to measure α-fucosidase activity. The assay conditions typically include:

- Substrate concentration : 2.25 mmol/L

- pH : 6.28

- Calcium ion concentration : 5.0 mmol/L

- Detection limit : 2.9 U/L

- Linear range : Up to 1450 U/L depending on measurement time .

The assay's reliability is confirmed by its minimal interference from common substances such as bilirubin and glucose, making it suitable for routine clinical use .

Comparative Studies

In comparative studies, CNPF has shown consistent performance against other substrates for α-fucosidases, demonstrating a strong correlation with established methods . This makes it a preferred choice in laboratories focusing on enzyme kinetics and metabolic studies.

Clinical Diagnostics

CNPF's primary application lies in clinical diagnostics, where it is used to assess fucosidase levels in serum or urine samples. This is particularly relevant in diagnosing certain metabolic disorders where fucosidase activity is altered .

Research Studies

CNPF has been utilized in various research studies to investigate the role of fucosidases in disease mechanisms, including cancer progression and glycan metabolism. Its ability to provide quantitative data on enzyme activity makes it a valuable tool in biochemical research .

Case Study 1: Fucosidosis Diagnosis

A study demonstrated the utility of CNPF in diagnosing fucosidosis, a lysosomal storage disorder characterized by deficient α-fucosidase activity. The assay using CNPF allowed for rapid screening of patients, highlighting its importance in clinical settings .

Case Study 2: Cancer Research

Research has indicated that altered fucosidase activity may correlate with tumor progression. Using CNPF as a substrate, scientists measured enzyme levels in cancer patients, providing insights into potential biomarkers for diagnosis and prognosis .

Q & A

Q. What is the biochemical role of 2-chloro-4-nitrophenyl α-D-fucopyranoside in enzyme assays?

This compound serves as a chromogenic substrate for α-D-fucosidases and related glycosidases. Upon enzymatic cleavage, it releases 2-chloro-4-nitrophenol, which absorbs strongly at ~400–420 nm, enabling real-time spectrophotometric monitoring of enzyme activity. The chloro and nitro groups enhance electron withdrawal, stabilizing the chromophore and increasing sensitivity .

Q. Methodological Insight :

- Procedure : Prepare a reaction mixture with 1–10 mM substrate in buffer (e.g., phosphate, pH 6.5). Monitor absorbance at 405 nm over time.

- Controls : Include negative controls (enzyme-free) to account for non-enzymatic hydrolysis.

Q. How should stock solutions of this compound be prepared for kinetic studies?

Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) due to limited aqueous solubility. For a 10 mM solution:

Dissolve 3.36 mg (MW 335.7) in 1 mL DMSO.

Dilute with assay buffer to final working concentration (e.g., 0.1–1 mM).

Q. What factors influence the specificity of this substrate for α-D-fucosidases?

Specificity is determined by:

- Stereochemistry : The α-D configuration ensures compatibility with D-specific enzymes, unlike α-L-fucopyranosides (e.g., CAS 10231-84-2) .

- Substrate Structure : The chloro and nitro groups on the aromatic ring sterically hinder non-target enzymes. Validate specificity using knockout enzyme strains or competitive inhibitors (e.g., fucose analogs) .

Advanced Research Questions

Q. How can kinetic parameters (Km, Vmax) be accurately determined using this substrate?

- Experimental Design : Use initial rate measurements under saturating substrate conditions. Vary substrate concentrations (0.2×Km to 5×Km) and fit data to the Michaelis-Menten equation.

- Common Pitfalls :

- Substrate inhibition at high concentrations (>5×Km).

- Non-linear absorbance due to turbidity (filter enzyme preparations).

- Tools : Software like GraphPad Prism or KinTek Explorer for non-linear regression .

Q. How to address discrepancies in kinetic data between batches or laboratories?

- Troubleshooting Steps :

- Verify substrate purity via HPLC (expect >95% purity).

- Check enzyme activity with a reference substrate (e.g., 4-nitrophenyl α-D-fucopyranoside).

- Standardize assay conditions (pH, temperature, ionic strength).

- Case Study : Inconsistent Vmax values may arise from differences in enzyme storage buffers (e.g., glycerol stabilizes activity) .

Q. Can this compound be used in structural studies of enzyme-substrate complexes?

Yes, but with caveats:

- Crystallography : The chloro group may aid heavy-atom derivatization for phasing. Co-crystallize with α-D-fucosidase at 1.5–2.0 Å resolution.

- Limitation : Hydrolysis during crystallization can release free 2-chloro-4-nitrophenol, complicating data interpretation. Use inactive enzyme mutants (e.g., E231A) to stabilize the substrate-enzyme complex .

Q. How to optimize assay conditions for high-throughput screening of fucosidase inhibitors?

- Automation : Use 96-well plates with 100 µL reaction volumes.

- Detection : Pair with fluorescence quenchers (e.g., QSY-21) for dual-readout assays.

- Validation : Confirm hits with orthogonal methods (e.g., ITC or SPR for binding affinity) .

Q. What computational approaches support mechanistic studies using this substrate?

- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to identify key residues (e.g., catalytic aspartate).

- QM/MM Calculations : Model the transition state of glycosidic bond cleavage.

- Software Recommendations : GROMACS for MD; Gaussian for QM/MM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.